(Cyanomethyl)trimethylammonium iodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Chemistry:

- C-C Bond Formation: CMT can act as a methylating agent, transferring a methyl group (CH₃) to other molecules. This property is valuable in organic synthesis for creating carbon-carbon bonds. Source: Sigma-Aldrich:

Material Science:

- Ionic Liquids: CMT can be used as a precursor for the development of ionic liquids, which are salts with unique properties like high thermal stability and conductivity. These liquids are being explored for various applications, including electrolytes in batteries and catalysts in chemical reactions. Source: Research on ionic liquids continues to progress [scholarly article]

Biology Research:

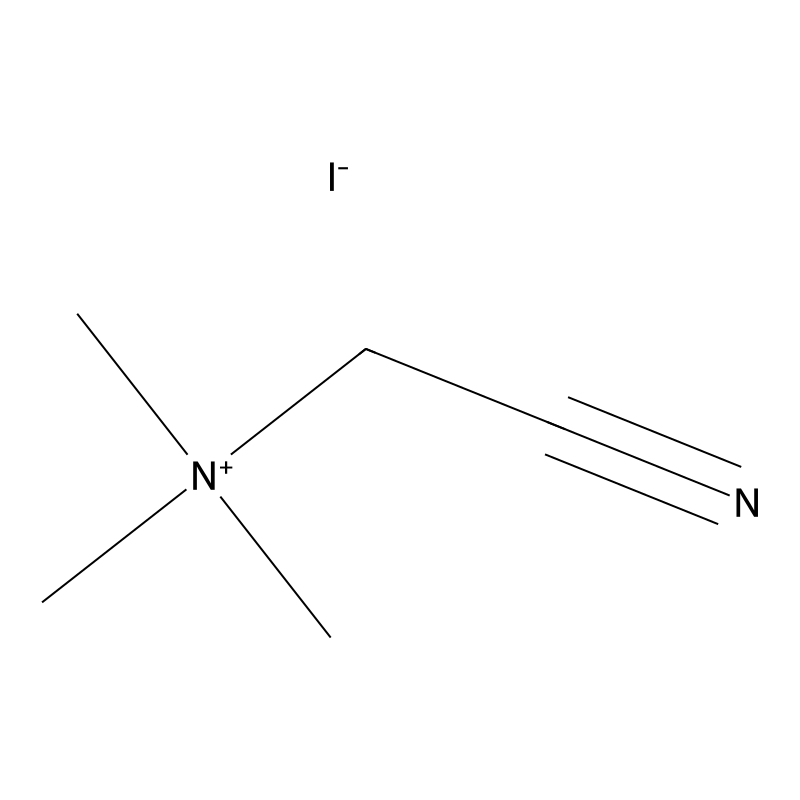

(Cyanomethyl)trimethylammonium iodide is an organic compound with the molecular formula CHIN and a molecular weight of approximately 226.06 g/mol. It is characterized by a trimethylammonium group attached to a cyanomethyl moiety, making it a quaternary ammonium salt. This compound is typically a white to off-white solid that is soluble in polar solvents. Its melting point ranges from 212 to 216 °C, indicating its stability at elevated temperatures .

(Cyanomethyl)trimethylammonium iodide is known for its role as a versatile reagent in various organic synthesis reactions. Notably, it participates in vicarious nucleophilic substitution (VNS) reactions, which involve the substitution of hydrogen atoms in organic compounds with nucleophiles. This property allows it to facilitate the formation of carbon-carbon bonds and the alkylation of different substrates, including thiols and amines .

The synthesis of (cyanomethyl)trimethylammonium iodide can be achieved through several methods:

- Quaternization Reaction: The primary method involves the reaction of trimethylamine with cyanomethyl iodide. This process typically requires controlled conditions to ensure the formation of the desired quaternary ammonium salt.

- N-Alkylation: It can also be synthesized via N-alkylation of trimethylamine with appropriate alkyl halides, followed by the introduction of the cyanomethyl group .

(Cyanomethyl)trimethylammonium iodide serves as an important reagent in organic synthesis, particularly for:

- C-C Bond Formation: It is utilized in reactions that create carbon-carbon bonds, essential for constructing complex organic molecules.

- Alkylation Reactions: It acts as an alkylating agent in the modification of various substrates, including alcohols and thiols.

- Research

Interaction studies involving (cyanomethyl)trimethylammonium iodide primarily focus on its reactivity with nucleophiles in VNS reactions. These studies highlight its efficiency in promoting the alkylation of thiols and amines, demonstrating its utility as a reagent in synthetic organic chemistry. Research indicates that it can lead to clean product formations with minimal side reactions when used under optimal conditions .

Several compounds share structural similarities with (cyanomethyl)trimethylammonium iodide, including:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (Cyanomethyl)trimethylammonium iodide | Quaternary ammonium with cyanomethyl | Effective in VNS reactions |

| (Cyanomethyl)trimethylphosphonium iodide | Quaternary phosphonium with cyanomethyl | Different nucleophilic properties |

| Trimethylamine N-oxide | Trimethylamine structure | Oxidized form with different reactivity |

| Dimethylaminopropionitrile | Nitrile group | Different functional group properties |

The primary method for synthesizing (Cyanomethyl)trimethylammonium iodide involves the classical Menschutkin reaction, a well-established nucleophilic substitution process that converts tertiary amines into quaternary ammonium salts through reaction with alkyl halides [2] [3]. This bimolecular nucleophilic substitution (SN2) reaction proceeds through a concerted mechanism where the breaking of the carbon-iodide bond and formation of the new nitrogen-carbon bond occur simultaneously during the transition state [4] [5] [2].

The classical synthetic route employs trimethylamine as the nucleophile and iodoacetonitrile as the electrophilic alkylating agent. The reaction is typically conducted in polar solvents such as acetonitrile or ethanol under reflux conditions for 8 to 24 hours [4]. The polar solvent environment stabilizes the transition state, significantly increasing the reaction rate compared to non-polar solvents [2] [6]. The reaction can be represented as follows: trimethylamine plus iodoacetonitrile yields (cyanomethyl)trimethylammonium iodide [7].

The choice of iodoacetonitrile as the alkylating agent is particularly advantageous due to the superior leaving group ability of iodide compared to bromide or chloride [3]. Alkyl iodides demonstrate significantly higher reactivity in Menschutkin reactions, with reaction rates following the order: iodides > bromides > chlorides [3]. The acetonitrile functionality provides the desired nitrile group while the primary carbon center ensures efficient SN2 reactivity [8].

Reaction yields typically range from 80 to 95 percent under optimized conditions [7]. The high yields are attributed to the favorable combination of a highly nucleophilic tertiary amine with an activated primary alkyl iodide. The reaction proceeds cleanly with minimal side product formation, as the SN2 mechanism predominates over elimination pathways due to the primary nature of the electrophilic carbon [8].

Product isolation involves crystallization from the reaction mixture, often facilitated by the addition of low-polarity solvents such as diethyl ether or hexane [4] [5]. The crystalline product is obtained as a white to off-white powder with melting point ranging from 212 to 216 degrees Celsius [9] [7]. Purification typically involves recrystallization from ethanol or acetonitrile to achieve the required 97 percent minimum purity specification [9] [7].

Alternative classical approaches include the direct alkylation of trimethylamine with chloroacetonitrile, though this requires more forcing conditions due to the reduced reactivity of the chloride leaving group [3]. The reaction can also be conducted using bromoacetonitrile, which provides intermediate reactivity between the chloride and iodide analogs [3].

Modern Catalytic and Green Chemistry Approaches

Contemporary synthetic methodologies have introduced several environmentally conscious and energy-efficient approaches for producing (Cyanomethyl)trimethylammonium iodide. These modern techniques emphasize reduced reaction times, improved energy efficiency, and minimized environmental impact while maintaining high product quality and yields.

Microwave-assisted synthesis represents a significant advancement in quaternary ammonium salt preparation [10]. This technique employs microwave irradiation at 300 watts and temperatures of 95 degrees Celsius to achieve complete conversion within 5 to 10 minutes [10]. The dramatic reduction in reaction time from traditional 8-24 hour heating periods to mere minutes demonstrates the efficiency of microwave heating. Yields comparable to classical methods (85-98 percent) are achieved while significantly reducing energy consumption [10]. The microwave approach provides uniform heating throughout the reaction mixture, eliminating local overheating issues that can lead to product decomposition or side reactions [10].

Ultrasound-assisted synthesis offers another green alternative, utilizing ultrasonic irradiation at 35 Hz frequency and 60 degrees Celsius for approximately 60 minutes [10]. This method reduces reaction times substantially compared to conventional heating while maintaining excellent yields (85-98 percent) [10]. The ultrasonic energy facilitates intimate mixing of reactants and enhances mass transfer, leading to more efficient reactions [10]. The acoustic cavitation effects generated by ultrasound create localized high-energy environments that promote bond formation without requiring elevated bulk temperatures [10].

Catalytic approaches utilizing modern metal-based systems have been developed for nitrile synthesis, though their specific application to (Cyanomethyl)trimethylammonium iodide synthesis requires adaptation [11] [12]. Platinum-based heterogeneous catalysts have shown promise for nitrile formation through oxidative coupling reactions, though these systems typically target aromatic nitrile compounds [11]. Copper-catalyzed aerobic oxidative reactions using ammonium formate as nitrogen source represent another catalytic pathway, utilizing air as a green oxidant under solvent-free conditions [11].

Phase transfer catalysis methods employ solid potassium hydroxide with quaternary ammonium salts as phase transfer agents [13] [14]. These systems enable the transport of reactive anions from the solid base surface to the organic phase where reaction with the alkylating agent occurs [13]. The method offers environmental advantages by avoiding organic bases, though product workup can be more complex due to the presence of multiple ionic species [14].

Green solvent alternatives have gained attention in quaternary ammonium salt synthesis. Dimethyl carbonate has emerged as a sustainable replacement for acetonitrile in various applications, demonstrating higher elution strength and enabling reduced method duration while achieving good purities and recoveries [15]. Ethanol and isopropanol have also been evaluated as greener alternatives to traditional organic solvents, though they may require modified reaction conditions to achieve comparable yields [15].

Electrochemical synthesis approaches represent an emerging area for quaternary ammonium compound preparation [16]. These methods utilize electron donor-acceptor (EDA) complex photochemistry and can be driven by visible light, offering potential for sustainable synthesis pathways [16]. However, specific applications to cyanomethyl quaternary ammonium salts require further development.

Flow chemistry techniques enable continuous processing with improved heat and mass transfer characteristics [17]. These systems provide better temperature control and allow for real-time monitoring and adjustment of reaction parameters. The continuous nature of flow processing facilitates scalability and reduces batch-to-batch variability.

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial-scale production of (Cyanomethyl)trimethylammonium iodide presents numerous technical, economic, and regulatory challenges that must be systematically addressed to ensure viable commercial manufacturing.

Raw material supply chain management represents a critical challenge for industrial production. Iodoacetonitrile, the primary alkylating agent, has limited supplier availability and experiences significant price volatility [18]. The compound's classification as a hazardous material complicates procurement and storage, requiring specialized handling facilities and transportation protocols [18]. Alternative suppliers must be qualified to ensure consistent quality, while strategic inventory management is necessary to buffer against supply disruptions. The trimethylamine component, while more readily available, requires careful storage under inert atmosphere to prevent oxidation and maintain reactivity.

Reaction scalability poses significant technical challenges due to the highly exothermic nature of the Menschutkin reaction [17] [4]. Large-scale reactors must incorporate advanced temperature control systems to maintain uniform heating and prevent localized hot spots that could lead to product degradation or safety hazards [4]. The heat of reaction can be substantial, particularly when concentrated reactants are employed, necessitating efficient heat removal systems and potentially staged addition protocols to control the reaction rate [17].

Heat management becomes increasingly complex at industrial scale due to the reduced surface-area-to-volume ratio of large reactors. Temperature uniformity throughout the reaction mass requires sophisticated mixing systems and heat transfer equipment [4]. The use of continuous flow reactors offers advantages in heat management by providing better heat transfer characteristics and allowing for precise temperature control through modular design [17].

Solvent recovery and recycling systems are essential for economic viability and environmental compliance. Acetonitrile, the primary reaction solvent, represents a significant operational cost and environmental consideration [15]. Industrial facilities must incorporate distillation systems capable of separating and purifying recovered acetonitrile for reuse. The presence of ionic products complicates solvent recovery, requiring specialized separation techniques [19]. Additionally, trace impurities from repeated solvent recycling can accumulate and affect product quality over time.

Product purification at industrial scale requires optimization of crystallization processes to consistently achieve the required 97 percent minimum purity . Large-scale crystallization must address challenges including nucleation control, crystal size distribution, and filtration efficiency. Multi-stage crystallization systems may be necessary to remove specific impurities, while chromatographic purification represents an alternative approach for high-purity requirements [21].

Quality control systems must be implemented to ensure consistent product quality across all production batches. In-line analytical monitoring using techniques such as near-infrared spectroscopy or Raman spectroscopy enables real-time quality assessment . Statistical process control methods help identify trends and variations that could impact product quality before they result in out-of-specification material.

Waste management represents both an environmental and economic challenge. Halide-containing waste streams require specialized treatment to meet discharge regulations [22]. Recovery and recycling of halide salts may be economically attractive while reducing environmental impact. Spent solvents and reaction byproducts must be properly characterized and disposed of according to regulatory requirements.

Safety considerations are paramount due to the toxic nature of nitrile compounds and the reactive nature of the quaternary ammonium products [18]. Automated handling systems minimize worker exposure while containment systems prevent accidental releases. Emergency response procedures must be established and regularly practiced to address potential incidents involving toxic materials.

Economic factors significantly influence industrial production viability. Raw material costs represent a major component of production expenses, with iodoacetonitrile pricing particularly volatile. Long-term supply contracts can provide cost stability while economies of scale help offset high fixed costs associated with specialized equipment and safety systems. Market demand fluctuations must be balanced against inventory carrying costs and product shelf life considerations.

Quality Control and Purity Optimization

Comprehensive quality control systems are essential for ensuring consistent production of (Cyanomethyl)trimethylammonium iodide meeting pharmaceutical and industrial specifications. These systems encompass analytical testing, process monitoring, and purity optimization strategies that collectively guarantee product quality and regulatory compliance.

High Performance Liquid Chromatography (HPLC) serves as the primary analytical method for purity determination and impurity profiling [15]. The method typically employs reversed-phase chromatography with acetonitrile-water mobile phases, achieving detection limits of 0.01 to 0.1 percent for impurity quantification [15] [23]. Analysis times range from 15 to 30 minutes, enabling rapid batch release testing and stability monitoring [15]. The method must be validated according to International Council for Harmonisation (ICH) guidelines, demonstrating accuracy, precision, linearity, and robustness across the expected range of sample concentrations.

Nuclear Magnetic Resonance (NMR) spectroscopy provides essential structural confirmation and purity assessment capabilities [4] [24] [25]. Proton NMR (¹H NMR) analysis confirms the characteristic signals for the quaternary ammonium methyl groups appearing as a singlet at approximately 3.09 ppm, while the methylene bridge protons appear at 4.52 ppm [4]. The nitrile carbon signal in ¹³C NMR spectroscopy appears near 120 ppm, providing definitive structural confirmation [4] [24]. Integration ratios enable quantitative purity assessment with detection limits of approximately 0.1 percent for major impurities.

Fourier Transform Infrared (FTIR) spectroscopy offers rapid identity testing through characteristic functional group absorption bands [24] [25]. The nitrile group exhibits a sharp absorption band between 2240 and 2260 cm⁻¹, while quaternary ammonium N-C stretching appears in the 1000-1200 cm⁻¹ region [24]. The method provides results within 2 to 5 minutes, making it suitable for incoming raw material testing and in-process monitoring [24].

Mass spectrometry (MS) confirms molecular identity through accurate mass determination and fragmentation pattern analysis [4]. The molecular ion peak at m/z 226.06 corresponds to the intact quaternary ammonium cation-iodide complex, while characteristic fragmentation losses include trimethylamine (59 Da) and acetonitrile (41 Da) [4]. Detection limits of 10 ppm enable trace impurity identification and characterization.

Ion chromatography specifically addresses halide content verification and ionic purity assessment [26]. This technique separates and quantifies iodide ions with detection limits of 1 ppm, ensuring stoichiometric composition and identifying potential halide impurities from synthetic processes [26]. The method is particularly valuable for detecting chloride or bromide contamination from alternative synthetic routes.

Thermal analysis techniques including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) characterize thermal properties and stability [4]. DSC determines the melting point with ±0.1°C precision, confirming the expected range of 212-216°C [9] [7]. TGA assesses thermal decomposition patterns and identifies volatile impurities or residual solvents with ±0.1 percent accuracy [4].

Karl Fischer titration quantifies water content, which can significantly impact product stability and handling characteristics [15]. Detection limits of 10 ppm enable precise moisture determination, ensuring compliance with storage and packaging specifications [15].

Purity optimization strategies focus on controlling critical impurities that may arise during synthesis and processing. Residual starting materials, particularly unreacted trimethylamine and iodoacetonitrile, require monitoring through specific analytical methods . Side products from competing reactions, such as elimination products or hydrolysis products, must be identified and controlled through optimized reaction conditions [4].

Crystallization optimization plays a crucial role in achieving target purity levels. Parameters including cooling rate, seeding strategies, and solvent selection significantly influence crystal purity and morphology [4]. Multi-stage crystallization processes can effectively remove specific impurities while maintaining high product recovery. Solvent selection for recrystallization must balance solubility characteristics with environmental and safety considerations [19].

Process analytical technology (PAT) enables real-time monitoring and control of critical quality parameters during production . Near-infrared spectroscopy and Raman spectroscopy can monitor reaction progress and product formation without sampling, enabling immediate process adjustments to maintain quality targets. Statistical process control methods analyze trends and variations to predict and prevent quality excursions.

Stability testing protocols assess product degradation pathways and establish appropriate storage conditions [27]. Accelerated stability studies under elevated temperature and humidity conditions identify potential degradation products and establish expiration dating. The quaternary ammonium structure is generally stable, though hydrolysis of the nitrile group under extreme conditions may occur, forming carboxylic acid derivatives [27].

Analytical method validation ensures that all testing procedures meet regulatory requirements for accuracy, precision, specificity, linearity, and robustness . Method transfer protocols enable consistent testing across multiple laboratory locations while maintaining equivalent performance characteristics. Regular system suitability testing verifies continued method performance and instrumentation functionality.

The crystallographic analysis of (Cyanomethyl)trimethylammonium iodide reveals important structural features characteristic of quaternary ammonium salts. While specific single-crystal X-ray diffraction data for this compound are limited in the literature, comparative studies with analogous quaternary ammonium iodides provide valuable structural insights [1] [2] [3].

Quaternary ammonium iodides typically crystallize in ionic lattice structures where the cationic and anionic components are arranged to maximize electrostatic interactions while minimizing steric hindrance [3] [4]. The tetramethylammonium iodide, a closely related compound, crystallizes in a tetragonal space group with specific lattice parameters that have been well-characterized [3] [5]. The crystal structure exhibits a ditetragonal-bipyramidal symmetry class, with the nitrogen atom adopting a tetrahedral coordination geometry [3].

For (Cyanomethyl)trimethylammonium iodide, the presence of the cyanomethyl substituent introduces additional structural complexity compared to simple tetraalkylammonium salts. The nitrile group (-C≡N) is a linear functional group that can participate in intermolecular interactions, potentially affecting the overall crystal packing [7]. The compound has a molecular weight of 226.06 g/mol with the molecular formula C₅H₁₁IN₂ [8] [7].

Studies on related N-halomethylated quaternary ammonium salts demonstrate that these compounds can form short iodine-iodide interactions ranging from 3.506 to 3.564 Å, which are significantly shorter than the sum of van der Waals radii [2] [9]. These interactions contribute to the stability of the crystal structure and influence the overall packing arrangement.

The thermal properties indicate that (Cyanomethyl)trimethylammonium iodide has a melting point range of 212-216°C [7], which is comparable to other quaternary ammonium iodides but slightly lower than tetramethylammonium iodide (230°C) [5]. This difference can be attributed to the structural modifications introduced by the cyanomethyl group.

Spectroscopic Profiling (Infrared, Nuclear Magnetic Resonance, X-ray Diffraction)

Infrared Spectroscopy

The infrared spectroscopic profile of (Cyanomethyl)trimethylammonium iodide exhibits characteristic absorption bands that are diagnostic for quaternary ammonium structures with nitrile functionality [10] [11] [12]. The most prominent features include:

Nitrile Stretching Region: The presence of the cyanomethyl group introduces a characteristic C≡N stretching vibration in the 2100-2300 cm⁻¹ region [13]. This band is typically of medium intensity and serves as a definitive marker for the nitrile functionality [13].

Aliphatic C-H Stretching: The quaternary ammonium methyl groups exhibit symmetric and asymmetric C-H stretching vibrations in the 2800-3000 cm⁻¹ region [10] [12]. The symmetric stretching of N⁺(CH₃)₃ groups appears around 2800-2900 cm⁻¹, while asymmetric stretching occurs at 2900-3000 cm⁻¹ [12].

Methyl Deformation Bands: The CH₃ asymmetric deformation vibrations appear in the 1428-1467 cm⁻¹ range, while symmetric deformation modes are observed at 1350-1400 cm⁻¹ [14] [12]. These bands are characteristic of the trimethylammonium moiety and provide structural confirmation [12].

C-N Skeletal Vibrations: The carbon-nitrogen stretching vibrations of the quaternary ammonium center typically appear around 980-1000 cm⁻¹ [14]. These vibrations are sensitive to the local environment and can provide information about the conformational state of the molecule [14].

Nuclear Magnetic Resonance Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of (Cyanomethyl)trimethylammonium iodide displays characteristic chemical shifts that reflect the electronic environment around the quaternary nitrogen center [15] [16] [17].

The N⁺(CH₃)₃ protons appear as a sharp singlet in the 3.0-3.4 ppm region, typically around 3.12 ppm [18]. This downfield shift compared to neutral trimethylamine reflects the deshielding effect of the positive charge on the nitrogen atom [15] [19].

The cyanomethyl protons (NCH₂CN) are expected to appear as a singlet around 4.2-4.4 ppm, significantly downfield due to the combined deshielding effects of both the quaternary nitrogen and the electron-withdrawing nitrile group [17].

¹⁴N NMR Considerations: Quaternary ammonium nitrogen atoms typically exhibit characteristic chemical shifts in ¹⁴N NMR spectroscopy, with signals appearing at lower field compared to tertiary amines due to the positive charge [15]. The resonance of ammonium ions consistently occurs at lower field than corresponding neutral amines [15].

X-ray Diffraction Analysis

Powder X-ray diffraction patterns of quaternary ammonium salts provide information about crystalline structure and phase purity [20] [21] [22]. The characteristic diffraction peaks reflect the ionic lattice arrangement and can be used for structural identification and phase analysis [21] [23].

For (Cyanomethyl)trimethylammonium iodide, XRD analysis would reveal the crystalline nature of the material and provide unit cell parameters. The presence of the iodide anion typically produces strong diffraction features due to the high electron density of iodine atoms [3] [20].

The diffraction pattern would be expected to show similarities to other trimethylammonium iodide derivatives while exhibiting unique features attributable to the cyanomethyl substitution [24] [25]. The method is particularly valuable for confirming crystal structure determination and assessing structural relationships with analogous compounds [21] [23].

Computational Modeling of Electronic Structure

Density Functional Theory Calculations

Computational modeling using Density Functional Theory (DFT) provides detailed insights into the electronic structure and properties of (Cyanomethyl)trimethylammonium iodide [26] [27] [28]. DFT calculations at the B3LYP/6-31+G(d,p) level have been successfully applied to study quaternary ammonium cations and their interactions with various anions [27] [28] [29].

Geometric Optimization: The optimized geometry of the cyanomethyl trimethylammonium cation reveals a tetrahedral arrangement around the nitrogen center, with the cyanomethyl group adopting an extended conformation to minimize steric interactions [27] [28]. The C-N bond length to the quaternary nitrogen is typically around 1.52-1.54 Å, while the nitrile C≡N bond length is approximately 1.16-1.18 Å [26].

Charge Distribution: Natural Population Analysis (NPA) calculations demonstrate that the positive charge in quaternary ammonium cations is delocalized over adjacent methylene groups rather than being localized solely on the nitrogen atom [30]. This charge delocalization affects the acidity of α-methylene protons and influences intermolecular interactions [30].

Electronic Properties: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide information about the electronic stability and reactivity of the compound [31] [32]. The large HOMO-LUMO gap typically observed for quaternary ammonium salts indicates high electronic stability [33].

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide dynamic structural information and reveal conformational preferences in different environments [34] [35] [36]. For quaternary ammonium systems, MD simulations have demonstrated the importance of ion-ion interactions and solvation effects [35] [37].

Conformational Analysis: The cyanomethyl group can adopt different conformations relative to the trimethylammonium core, with rotational barriers calculated using computational methods [34] [26]. The preferred conformations are typically those that minimize electrostatic repulsion between the nitrile group and the positively charged nitrogen center [26].

Solvation Effects: Implicit solvation models (such as PCM) show significant effects on the stability and properties of quaternary ammonium ions [26] [27]. The dielectric environment substantially influences the relative energies of different conformations and the overall molecular stability [27].

Thermodynamic Properties

Computational thermochemistry provides access to formation enthalpies, free energies, and other thermodynamic parameters [26] [31]. DFT calculations can predict thermal decomposition pathways and stability limits for quaternary ammonium salts [38] [32].

Thermal Stability: The calculated activation barriers for thermal decomposition processes, such as Hofmann elimination or nucleophilic substitution reactions, provide insights into the thermal stability limits of the compound [38]. For (Cyanomethyl)trimethylammonium iodide, the presence of the electron-withdrawing nitrile group may influence these decomposition pathways [38].

Interaction Energies: The calculated binding energies between the cationic and anionic components provide information about the strength of ionic interactions in the crystal lattice [27] [28]. These energies are crucial for understanding solubility, crystal stability, and phase transition behavior [26].

Comparative Analysis with Analogous Quaternary Ammonium Salts

Structural Relationships

The structural comparison of (Cyanomethyl)trimethylammonium iodide with related quaternary ammonium salts reveals important structure-property relationships [39] [37] [40]. Key analogous compounds include tetramethylammonium iodide, trimethylammonium iodide, and other functionalized trimethylammonium derivatives [5] [19] [40].

Molecular Size Effects: The molecular weight progression from trimethylammonium iodide (187.02 g/mol) to (Cyanomethyl)trimethylammonium iodide (226.06 g/mol) to tetramethylammonium iodide (201.05 g/mol) reflects the impact of different substituent groups on overall molecular properties [7] [5]. The cyanomethyl substitution increases molecular weight while maintaining the basic quaternary ammonium structure [7].

Crystal Structure Comparisons: Tetramethylammonium iodide crystallizes in a tetragonal system with well-defined lattice parameters [3] [5], while tetraethylammonium iodide adopts a distorted wurtzite lattice structure [39]. The structural differences arise from varying steric requirements and intermolecular interactions [39] [25].

Spectroscopic Correlations

Infrared Spectroscopy Trends: Systematic studies of quaternary ammonium salts show that aliphatic C-H stretching intensities increase with alkyl chain length [12]. The introduction of functional groups like nitriles, esters, or aromatic rings produces characteristic additional bands that can be used for structural identification [41] [12].

NMR Chemical Shift Patterns: The ¹H NMR chemical shifts of N⁺(CH₃)₃ groups remain relatively constant across different quaternary ammonium salts, typically appearing around 3.1-3.2 ppm [16] [18] [40]. However, the chemical shifts of substituent groups show significant variation depending on their electronic nature and proximity to the charged nitrogen center [16] [17].

Physical Property Correlations

Melting Point Trends: The melting points of quaternary ammonium iodides show clear trends related to molecular size and symmetry [39] [42] [40]. Tetramethylammonium iodide (230°C) has a higher melting point than (Cyanomethyl)trimethylammonium iodide (212-216°C), reflecting the effects of asymmetric substitution on crystal packing efficiency [7] [5].

Thermal Stability Comparisons: Thermogravimetric analysis shows that decomposition temperatures vary systematically with the nature of substituent groups [43]. The presence of electron-withdrawing groups like nitriles can affect thermal stability through electronic effects on the quaternary nitrogen center .

Solubility and Ionic Conductivity: Comparative studies of tetraalkylammonium iodides demonstrate systematic trends in solubility and ionic conductivity as functions of cation size and structure [44] [37]. The introduction of polar functional groups generally increases water solubility while potentially affecting ionic mobility [44] [45].

Electronic Structure Relationships

Charge Distribution Effects: DFT calculations on quaternary ammonium cations reveal that charge distribution patterns are influenced by substituent electronic properties [27] [28]. Electron-withdrawing groups like nitriles can affect the overall charge density around the nitrogen center and influence intermolecular interactions [30] [27].

Computational Binding Energies: Calculated interaction energies between quaternary ammonium cations and iodide anions show systematic variations based on cation structure [27] [28]. The presence of additional polar groups can create additional interaction sites and modify overall binding strength [27].

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant